molecular formula C10H19Br B8346886 4-(2-Bromoethyl)-1,1-dimethylcyclohexane

4-(2-Bromoethyl)-1,1-dimethylcyclohexane

Cat. No.: B8346886
M. Wt: 219.16 g/mol
InChI Key: JBIYSTLVHILJDJ-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1,1-dimethylcyclohexane is a bromoalkyl-substituted cyclohexane derivative characterized by a 1,1-dimethylcyclohexane core with a 2-bromoethyl (-CH₂CH₂Br) group at the 4-position. This compound is structurally analogous to alkylating agents used in organic synthesis, where the bromine atom serves as a leaving group in nucleophilic substitution or elimination reactions.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

4-(2-bromoethyl)-1,1-dimethylcyclohexane

InChI

InChI=1S/C10H19Br/c1-10(2)6-3-9(4-7-10)5-8-11/h9H,3-8H2,1-2H3

InChI Key

JBIYSTLVHILJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CCBr)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Bromoethyl)-1,1-dimethylcyclohexane with key analogs, focusing on molecular structure, physicochemical properties, and research findings.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent Position/Type Molecular Weight Storage Conditions Key Properties/Data
4-(Bromomethyl)-1,1-dimethylcyclohexane 1432681-20-3 C₉H₁₇Br C4: bromomethyl (-CH₂Br) 205.13 -4°C (1–2 weeks), -20°C (1–2 years) Predicted CCS (Ų): [M+H]⁺ = 140.5
3-(2-Bromoethyl)-1,1-dimethylcyclohexane 106673-04-5 C₁₀H₁₉Br C3: bromoethyl (-CH₂CH₂Br) 219.17 Not reported N/A
1-(Bromomethyl)-4-ethylcyclohexane 1516772-83-0 C₉H₁₇Br C1: bromomethyl; C4: ethyl (-CH₂CH₃) 205.13 Not reported Exists as diastereomer mixture
Cyclohexylmethyl bromide 2550-36-9 C₇H₁₃Br C1: bromomethyl (-CH₂Br) 177.08 Not reported Safety data available (skin/eye irritation)

Structural and Reactivity Differences

Substituent Position and Chain Length: The 4-(bromomethyl) analog (CAS 1432681-20-3) has a shorter bromoalkyl chain (-CH₂Br) at the 4-position compared to the bromoethyl group in the target compound. The 3-(2-bromoethyl) isomer (CAS 106673-04-5) differs in substituent position (C3 vs. C4), which may influence steric effects and regioselectivity in reactions .

Diastereomerism :

  • 1-(Bromomethyl)-4-ethylcyclohexane (CAS 1516772-83-0) exists as a diastereomer mixture due to stereogenic centers at C1 and C4. This contrasts with the target compound, which lacks stereoisomerism unless additional chiral centers are introduced .

Collision Cross-Section (CCS) Data :

  • For 4-(bromomethyl)-1,1-dimethylcyclohexane , CCS values for [M+H]⁺ (140.5 Ų) and [M+Na]⁺ (142.9 Ų) suggest a compact molecular conformation. A bromoethyl-substituted analog would likely exhibit a larger CCS due to its extended alkyl chain .

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